Regioisomeric Carbonyl Placement Defines a Structurally Unexplored 4-Aryl-5-acyl-1,2,3-thiadiazole Series
The target compound features a 5-carbonyl-4-aryl substitution pattern, which is the regioisomeric inverse of the extensively studied 4-carbonyl-5-aryl series exemplified by compound 5m in Wang et al. 2021 [1]. In the published 4-carbonyl series, compound 5m demonstrated potent antiproliferative activity against SGC-7901, A549, and HeLa cell lines along with tubulin polymerization inhibition and G2/M cell cycle arrest [1]. Critically, no 5-carbonyl-4-aryl analogs are included in this SAR study, indicating that this regioisomeric space is structurally unexplored and offers distinct docking geometry at the colchicine-binding site of tubulin.
| Evidence Dimension | Structural regioisomerism – carbonyl position on 1,2,3-thiadiazole core |
|---|---|
| Target Compound Data | Carbonyl at 5-position; 4-methoxyphenyl at 4-position |
| Comparator Or Baseline | Compound 5m (Wang et al. 2021): carbonyl at 4-position; 2-fluoroaryl at 5-position |
| Quantified Difference | Regioisomeric inversion; no direct activity data available for 5-carbonyl series |
| Conditions | Comparison based on published synthetic and SAR data from Bioorganic Chemistry 2021 |
Why This Matters
This regioisomeric distinction provides a structurally novel entry point for tubulin inhibitor discovery, with potential for unique binding mode and IP-liberated chemical space relative to the patented 4-carbonyl series.
- [1] Wang C, Wang Z, Gao M, Li Y, Zhang Y, Bao K, Wu Y, Guan Q, Zuo D, Zhang W. Design, synthesis and anticancer activity of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles as microtubule-destabilizing agents. Bioorganic Chemistry. 2021; 106:104199. https://doi.org/10.1016/j.bioorg.2020.104199. View Source
